N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Descripción
N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A pyrrolo[3,2-d]pyrimidine core with fused pyrrole and pyrimidine rings.
- Substituents:
- 4-Chlorophenyl at position 2.
- 5-Methyl and 2,4-dioxo groups on the core.
- N-(3-acetylphenyl)carboxamide at position 5.
This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer and antibacterial effects. The 4-chlorophenyl and acetylphenyl groups likely influence its pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-12(28)13-4-3-5-15(10-13)24-20(29)17-11-26(2)19-18(17)25-22(31)27(21(19)30)16-8-6-14(23)7-9-16/h3-11H,1-2H3,(H,24,29)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCTJNKEXUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Key Observations
Role of the 4-Chlorophenyl Group
- The 4-chlorophenyl (4-ClPh) substituent is a recurring motif in bioactive pyrrolo- and thienopyrimidines. In compound 16 (), the 4-ClPh group contributes to superior anticancer activity compared to doxorubicin, suggesting its role in enhancing target binding or metabolic stability . Similarly, the target compound’s 3-(4-ClPh) group may confer analogous benefits.
Carboxamide vs. Carboxylate Functionality
- The target compound’s N-(3-acetylphenyl)carboxamide at position 7 contrasts with the ethyl carboxylate group in –11.
Impact of Heterocyclic Core Variations
- Thieno[3,2-d]pyrimidines () demonstrate that replacing the pyrrolo core with a thiophene ring retains anticancer activity, albeit with altered selectivity. The rigid pyrrolo[3,2-d]pyrimidine core in the target compound may favor planar stacking interactions with biological targets, such as kinase ATP-binding pockets .
Substituent Positioning and Activity
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
